Regiochemical Differentiation: C6‑Hydroxyl versus C5‑, C8‑, C12‑, and C16‑Hydroxylated Trihydroxy Congeners
3,6,14‑Trihydroxycard‑20(22)‑enolide bears a hydroxyl at C6 of the steroid B‑ring, distinguishing it from all other naturally occurring trihydroxy cardenolide aglycones sharing the formula C₂₃H₃₄O₅. Periplogenin hydroxylates at C5 (bridgehead, A/B ring junction), 8‑hydroxydigitoxigenin at C8 (B/C ring junction), digoxigenin at C12 (C‑ring), and gitoxigenin at C16 (D‑ring). These positional differences produce distinct topological polar surface area (TPSA) values: the target compound yields a computed TPSA of 87.0 Ų , while periplogenin reports 87.0 Ų (identical by formula but differing in spatial distribution), digitoxigenin (dihydroxy) 66.8 Ų, and digoxigenin 87.0 Ų [1]. The C6 hydroxyl is secondary and equatorial in the preferred conformation, projecting into a region of the Na⁺/K⁺‑ATPase binding pocket that is sterically distinct from the domains engaged by C5 or C8 hydroxyls, offering a structurally orthogonal hydrogen‑bond donor/acceptor vector for isoform‑selective inhibitor design [2].
| Evidence Dimension | Hydroxyl group position and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 3β,6,14β‑trihydroxy substitution; TPSA = 87.0 Ų; H‑bond donors = 3; H‑bond acceptors = 5; XlogP = 1.5 |
| Comparator Or Baseline | Periplogenin: 3β,5β,14β‑trihydroxy, TPSA = 87.0 Ų. Digitoxigenin: 3β,14β‑dihydroxy, TPSA = 66.8 Ų. Digoxigenin: 3β,12β,14β‑trihydroxy, TPSA = 87.0 Ų. Gitoxigenin: 3β,14β,16β‑trihydroxy, TPSA = 87.0 Ų. 8‑Hydroxydigitoxigenin: 3β,8,14β‑trihydroxy, TPSA = 87.0 Ų. |
| Quantified Difference | Identical molecular formula (C₂₃H₃₄O₅) and identical TPSA (87.0 Ų) across trihydroxy congeners, but the hydroxyl location shifts from C5 (periplogenin) to C6 (target), C8, C12, or C16, altering the spatial vector of hydrogen‑bonding capacity without changing global polarity metrics. |
| Conditions | Computed physicochemical parameters from Chem960 and PubChem; conformational analysis inferred from generalized cardenolide X‑ray crystallography and molecular docking studies. |
Why This Matters
When procuring a cardenolide aglycone for structure‑activity relationship studies, the specific hydroxyl position determines the compound's interaction fingerprint with Na⁺/K⁺‑ATPase isoforms; a C6‑hydroxylated scaffold provides a distinct chemical biology probe that cannot be mimicked by any other trihydroxy congener.
- [1] PlantaE DB. Card-20(22)-enolide, 3,14-dihydroxy-, (3beta,5beta)- – ADMET Properties. https://plantaedb.com/ (accessed 2026-05-10). View Source
- [2] Kamano, Y., et al. (1998) 'QSAR Evaluation of the Ch'an Su and Related Bufadienolides against the Colchicine‑Resistant Primary Liver Carcinoma Cell Line PLC/COL', Journal of Medicinal Chemistry, 41(26), pp. 5290–5297. doi:10.1021/jm980350g. View Source
